3,7-Dideazaguanine, also known as preQ1 or archaeosine, is a modified nucleobase found in tRNA molecules of various microbes and some higher organisms such as plants and insects. It has a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol .
The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) discovered in DNA are products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpdA, dpdB, and dpdC genes encode proteins necessary for DNA modification . The Dpd modification machinery from Salmonella enterica serovar Montevideo has been reconstituted in vitro .
The molecular structure of 3,7-Dideazaguanine consists of 7 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The average mass is 149.150 Da and the mono-isotopic mass is 149.058914 Da .
The Dpd system in bacteria is responsible for the 7-deazaguanine-based modification of DNA . DpdA inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . DpdC then converts preQ 0 -modified DNA to ADG-modified DNA .
The physical and chemical properties of 3,7-Dideazaguanine include a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol .
3,7-Dideazaguanine is not naturally occurring; it is synthesized through chemical processes. It falls under the classification of nucleoside analogs, specifically within the broader category of purine derivatives. These compounds are often studied for their roles as inhibitors or modulators of biological pathways involving nucleic acids.
The synthesis of 3,7-Dideazaguanine typically involves multi-step chemical reactions starting from readily available precursors. One common method includes the use of imidazole derivatives, which undergo ring closure reactions to form the desired deazapurine structure.
For example, one method involves converting 7-cyano-7-deazaguanine to 3,7-dideazaguanine through a series of hydrolysis and condensation reactions .
The molecular formula for 3,7-Dideazaguanine is CHNO. Its structural representation highlights the absence of nitrogen atoms at positions 3 and 7 compared to guanine:
The structural differences impart unique properties that influence its biological activity.
3,7-Dideazaguanine can participate in various chemical reactions typical for nucleoside analogs:
These reactions are crucial for understanding how 3,7-Dideazaguanine can be utilized in research and therapeutic applications.
The mechanism of action for 3,7-Dideazaguanine primarily revolves around its incorporation into nucleic acids:
The specific interactions at the molecular level are still an area of active research.
These properties are essential for determining the appropriate conditions for handling and application in laboratory settings.
3,7-Dideazaguanine has several notable applications in scientific research:
3,7-Dideazaguanine (also known as 7-deazaguanine) is a structurally modified purine analog characterized by the replacement of the nitrogen atom at position 7 in the guanine ring with a carbon atom. This substitution creates a pyrrolo[2,3-d]pyrimidine core, which fundamentally alters its electronic properties and reactivity compared to canonical purines [4] [9]. The core structure consists of fused five- and six-membered rings, with the six-membered ring retaining the carbonyl and amino functional groups at positions 4 and 2, respectively, critical for hydrogen bonding in nucleic acids. Its chemical formula is C₆H₆N₄O, and it serves as the scaffold for diverse derivatives like 7-cyano-7-deazaguanine (preQ₀) and 7-carboxy-7-deazaguanine [7] [9].
Table 1: Core Structure and Derivatives of 3,7-Dideazaguanine
Compound Name | Chemical Formula | Key Substituent | Role in Pathways |
---|---|---|---|
3,7-Dideazaguanine (7-Deazaguanine) | C₆H₆N₄O | H | Scaffold for tRNA/DNA modifications |
7-Cyano-7-deazaguanine (preQ₀) | C₇H₅N₅O | -CN | Shared precursor for Q/G⁺ biosynthesis |
7-Carboxy-7-deazaguanine | C₇H₆N₄O₃ | -COOH | Intermediate in preQ₀ synthesis |
The discovery of 3,7-dideazaguanine derivatives emerged from investigations into tRNA modifications in the 1970s. Queuosine (Q), the first identified 7-deazaguanine derivative, was isolated from Escherichia coli tRNA in 1972, revealing a complex biosynthetic pathway conserved across bacteria and eukaryotes [2] [6]. Archaeosine (G⁺), found in archaeal tRNA in 1993, further highlighted the evolutionary significance of 7-deazaguanine modifications [6]. The pivotal intermediate preQ₀ (7-cyano-7-deazaguanine) was later established as a universal precursor for both Q and G⁺ biosynthesis, synthesized from GTP via a four-enzyme cascade (FolE → QueD → QueE → QueC) [2] [7]. A paradigm shift occurred in 2016–2019 when genomic analyses revealed that bacteriophages and bacteria incorporate deazaguanine bases (e.g., dPreQ₀, dADG) into DNA, demonstrating an unprecedented crossover between RNA and DNA modification systems [3] [5] [6].
3,7-Dideazaguanine derivatives are critical for fine-tuning nucleic acid function:
Table 2: Functional Roles of Key 3,7-Dideazaguanine Derivatives
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